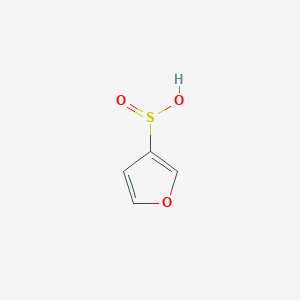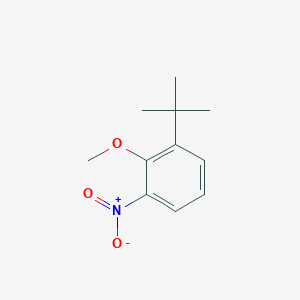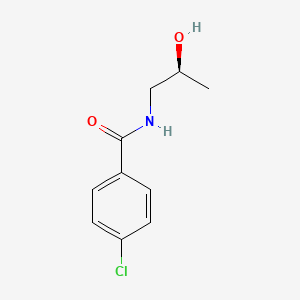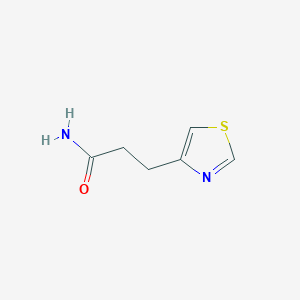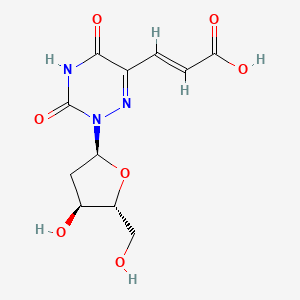
(E)-3-(2-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acrylic acid is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring, a triazinyl group, and an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acrylic acid typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrofuran ring, followed by the introduction of the triazinyl group and finally the acrylic acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and the use of catalysts, is crucial to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(2-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically require anhydrous conditions to prevent side reactions. Substitution reactions may involve the use of catalysts to increase reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of products, including halogenated compounds or derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(E)-3-(2-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acrylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a probe for studying disease mechanisms.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which (E)-3-(2-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acrylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering the structure and function of biomolecules. The exact mechanism depends on the context in which the compound is used and the specific biological or chemical system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-(2-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid
- (E)-3-(2-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)butanoic acid
Uniqueness
What sets (E)-3-(2-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acrylic acid apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H13N3O7 |
|---|---|
Peso molecular |
299.24 g/mol |
Nombre IUPAC |
(E)-3-[2-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H13N3O7/c15-4-7-6(16)3-8(21-7)14-11(20)12-10(19)5(13-14)1-2-9(17)18/h1-2,6-8,15-16H,3-4H2,(H,17,18)(H,12,19,20)/b2-1+/t6-,7+,8-/m0/s1 |
Clave InChI |
YDTPLQVCRZJMIP-CROXQLKHSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@@H]1N2C(=O)NC(=O)C(=N2)/C=C/C(=O)O)CO)O |
SMILES canónico |
C1C(C(OC1N2C(=O)NC(=O)C(=N2)C=CC(=O)O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2,2'-Bipyridine]-5-carbonyl chloride](/img/structure/B13114901.png)
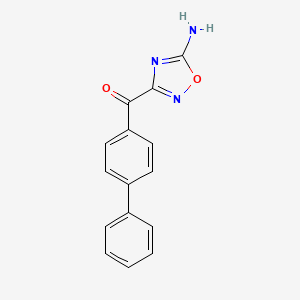
![6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13114920.png)
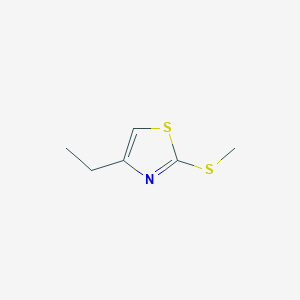
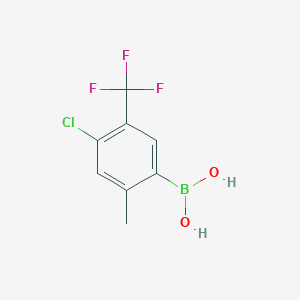
![[8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B13114936.png)
